molecular formula C12H28ClN B1219575 Tributylammonium chloride CAS No. 6309-30-4

Tributylammonium chloride

Cat. No. B1219575
CAS RN: 6309-30-4
M. Wt: 221.81 g/mol
InChI Key: KLBOFRLEHJAXIU-UHFFFAOYSA-N
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Description

Tributylammonium chloride (TBMAC) is a quaternary ammonium salt . It is commonly used as a phase-transfer catalyst in various organic synthesis reactions .


Synthesis Analysis

TBMAC is used in the direct synthesis of cyclic carbonates from carbon dioxide and olefins . The process involves two stages: the epoxidation of olefins and the cycloaddition of CO2 to the resulting epoxide . It can also be used as a phase transfer catalyst in the synthesis of ɛ-caprolactone by Baeyer-Villiger oxidation of cyclohexanone in the presence of KHSO5 as an oxidizing agent .


Molecular Structure Analysis

The molecular formula of TBMAC is C13H30ClN . The molecular weight is 235.84 .


Chemical Reactions Analysis

TBMAC is used in the reaction of carbon dioxide with glycidyl methacrylate . The absorption rate of carbon dioxide was measured from the absorption experiment into glycidyl methacrylate (GMA) solutions containing the catalyst .


Physical And Chemical Properties Analysis

TBMAC is a liquid at 20 degrees Celsius . It is soluble in water and stable .

Scientific Research Applications

Surface Ion Pairing and Salting-Out Effects

Tributylammonium chloride has been studied for its role in surface segregation and ion pairing in solutions. Boekman et al. (1992) explored the effects of ion pairing and salting-out in solutions containing tributylammonium chloride using angular resolved photoelectron spectroscopy. They found that tributylammonium chloride participates in surface ion-pairing and contributes to the salting-out effect in solutions (Boekman, Bohman, & Siegbahn, 1992).

Oxidative Coupling of Thiols

Mohammadi et al. (2010) synthesized tributylammonium halochromates, including tributylammonium chloride, as reagents for the oxidative coupling of thiols to symmetrical disulfides. This research highlights its application in the selective oxidation of organic substrates under mild conditions (Mohammadi et al., 2010).

Conductometric Study in Benzonitrile

Hojo et al. (1995) conducted a conductometric study of tributylammonium chloride in benzonitrile. Their research focused on the formation constants of ion pairs and "symmetrical" triple ions, providing insights into the behavior of tributylammonium chloride in different temperature conditions (Hojo, Hasegawa, & Morimoto, 1995).

Solute-Solvent Interactions

Poole and Poole (1988) used gas-liquid chromatography to study solute-solvent interactions in liquid alkylammonium salts, including tributylammonium chloride. They explored the nature of these interactions across a range of temperatures, offering insights into the chemical reactions and physical forces involved (Poole & Poole, 1988).

Carbon Dioxide Absorption in Chemical Processes

Park et al. (2007) synthesized a soluble copolymer-supported catalyst containing tributylammonium chloride for carbon dioxide absorption in chemical processes. This study provides information on the use of tributylammonium chloride in green chemistry applications, particularly in carbon capture technologies (Park et al., 2007).

Ionic Liquids and Cellulose Functionalization

Heinze et al. (2005) investigated the use of ionic liquids, including those containing tributylammonium chloride, as solvents for cellulose. They explored the potential for cellulose functionalization, highlighting the non-derivatizing properties of these ionic liquids in cellulose processing (Heinze, Schwikal, & Barthel, 2005).

Safety And Hazards

TBMAC is a flammable material . It can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion are CO, CO2, and nitrogen oxides . Contact with strong oxidants can cause it to burn .

properties

IUPAC Name

N,N-dibutylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H27N.ClH/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBOFRLEHJAXIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

102-82-9 (Parent)
Record name Tributylammonium chloride
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Molecular Weight

221.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tributylammonium chloride

CAS RN

6309-30-4
Record name 1-Butanamine, N,N-dibutyl-, hydrochloride (1:1)
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Record name Tributylammonium chloride
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Synthesis routes and methods I

Procedure details

While stirring, 18.54 g (100 mmole) of tri-n-butylamine was added drop by drop to 7.50 g (50 mmole) of L-(+)-tartaric acid, which was dissolved in 50 ml of water, whereby the solution was heated to 30° C. Subsequently, 18.81 g (100 mmole) of 3-chloro-2-hydroxy-propyltrimethylammonium chloride, which was dissolved in 100 ml of water, was added to the solution. The resultant clear solution was extracted with 8 separate portions of 150 ml of methylene chloride. The extractions were evaporated under vacuum. 21.65 g (97.6 percent yield) of tributylamine hydrochloride was obtained. (Together, the two last extractions only still contained 0.14 g of material.) The aqueous layer was evaporated in a rotary evaporator until dry. 23.22 g of a very viscous oil (102.5 percent) resulted. This was dissolved hot in 30 ml of methanol. It was mixed slowly with 93 ml of acetone until it became cloudy. The latter was again made to disappear by the addition of a few drops of methanol. After 72 hours, the mother liquor was decanted. The crystal crust was washed with acetone/methanol (3:1) and was dried under vacuum. The yield was 7.20 g of crystals (31.8 percent or 63.6 percent of the theory). The crystals had a melting point of 147° to 170° C. The crude tartrate was dissolved in 10 g of hot methanol and gradually 45 ml of acetone were added, whereupon the crystallization immediately started. The crystallization vessel was kept overnight in the refrigerator. The mother liquor was decanted off; the crystal cake was washed with acetone and dried. 5.78 g of crystals, corresponding to 51 percent of the theory, were obtained. The crystals had a melting point of 150° to 152° C. and a [α]D24 of -7.5° (c=1.04 in water). The tributylamine was recovered from the methylene chloride residue (raw tributylamine hydrochloride) with a yield of 96 percent by placing the residue in a solution of methylene chloride, shaking the solution with 1N of caustic soda solution and removing the solvent under vacuum.
Quantity
18.54 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
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Quantity
18.81 g
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Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To this end, thiophosphoryl chloride and a primary alkylamine, for example n-butylamine, are reacted in molar ratios of preferably 0.9 to 1.1 mol of amine per mole of thiophosphoryl chloride in an inert solvent, for example ethyl acetate. The auxiliary base used is a trialkylamine, for example tri-n-butylamine, which is reacted to give the tri-n-butylamine hydrochloride. In a second reaction step, the N-alkylthiophosphoryl dichloride which has been formed in the first reaction is reacted with ammonia at temperatures of between preferably −20° C. and 50° C. to give the desired product N-alkylthiophosphoric triamide. In parallel with, and independently of, the second reaction step, ammonia acts as base 2 and accepts the hydrogen chloride from the trialkylamine hydrochloride with formation of ammonium chloride.
Quantity
0 (± 1) mol
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Name
alkylamine
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
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[Compound]
Name
amine
Quantity
1 (± 0.1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
trialkylamine
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
184
Citations
FS Mjalli, J Naser, B Jibril, V Alizadeh… - Journal of Chemical & …, 2014 - ACS Publications
During the past few years, there has been a surge in interest and research in the arena of utilizing deep eutectic solvents (DESs) as green solvents. This manifested in applying DESs in …
Number of citations: 148 pubs.acs.org
V Deitz, RM Fuoss - Journal of the American Chemical Society, 1938 - ACS Publications
… bridge when successive portions of 0.01 normal tributylammonium chloride solution in … Weknow from the conductance curves of the tributylammonium chloride and lead abietate (Fig. …
Number of citations: 11 pubs.acs.org
A Siewniak, K Jasiak-Jaroń, Ł Kotyrba, S Baj - Catalysis Letters, 2017 - Springer
An effective direct method for preparing of cyclic carbonates from CO 2 and olefins in the presence of tert-butyl hydroperoxide as an oxidant was provided. The first stage, the …
Number of citations: 9 link.springer.com
Z Wang, H Xue, S Wang, C Yuan - Chemistry & biodiversity, 2005 - Wiley Online Library
… In summary, we have shown that polystyrene-supported tributylammonium chloride (PsTBAC; 2) efficiently catalyzes the nitroaldol reaction in aqueous medium, and can be used for at …
Number of citations: 7 onlinelibrary.wiley.com
K Singh, RP Shibu, S Mehra, A Kumar - Journal of Molecular Liquids, 2023 - Elsevier
… reports, the same research group provide a new series of DES by replacing their previous HBA with current benzyl trimethylammonium chloride and benzyl tributylammonium chloride …
Number of citations: 0 www.sciencedirect.com
VR Lavanya, TK Shabeer - The International Journal of …, 2014 - search.proquest.com
Phase transfer catalyst is a method which allows carrying out a reaction between a substrate soluble in an organic solvent and an ionic reagent insoluble in this solvent, by using a …
Number of citations: 0 search.proquest.com
SW Park, BS Choi, DW Park, KJ Oh, JW Lee - Green Chemistry, 2007 - pubs.rsc.org
… as monomeric tetrabutylammonium chloride (TBAC) and immobilized tributylammonium chloride. We prepared the immobilized tributylammonium chloride catalyst (poly-cat) using the …
Number of citations: 15 pubs.rsc.org
J Reichenbach, SA Ruddell… - Journal of the …, 2017 - ACS Publications
… (21) The average ratio calculated from our fits is 0.64 for the protic ionic liquids (tributylammonium chloride and bromide; 0.62 for the A band and 0.69 for the C band) and 0.70 for the …
Number of citations: 35 pubs.acs.org
IV Veselova, TV Shamota, AO Kushko… - … студентів, аспірантів та … - academia.edu
… We have been used the benzyl tributylammonium chloride as a catalyst for our reaction, … the selected benzyl tributylammonium chloride catalyst on a cheaper but not less effective one. …
Number of citations: 0 www.academia.edu
M Hojo, H Hasegawa, Y Morimoto - The Journal of Physical …, 1995 - ACS Publications
Electric conductances of tributylammonium («-BU3NH" 1") or diethylcyclohexylammonium (Et2N (C6Hn) H+) halides (chloride, bromide, and iodide) were measured in benzonitrile at 15…
Number of citations: 10 pubs.acs.org

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